molecular formula C7H8N2O3 B1277394 2-Amino-6-methyl-4-nitrophenol CAS No. 6265-03-8

2-Amino-6-methyl-4-nitrophenol

Cat. No. B1277394
CAS RN: 6265-03-8
M. Wt: 168.15 g/mol
InChI Key: ZDMBLPBTZZZSIW-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-4-nitrophenol is a compound that has been studied in various contexts, particularly in relation to its synthesis and its role in chemical reactions. The compound's structure and properties suggest potential applications in the field of organic chemistry, especially concerning aromatic compounds and their transformations.

Synthesis Analysis

The synthesis of compounds related to 2-amino-6-methyl-4-nitrophenol has been explored in research. For instance, substituted 2′-amino-biphenyl-2-ols have been synthesized through a double functionalization process that includes nitration and cycloetherification, leading to the formation of functionalized 4-nitro-dibenzofurans . This process utilizes NaNO2 in trifluoroacetic acid (TFA) and water, indicating a method that could potentially be adapted for the synthesis of 2-amino-6-methyl-4-nitrophenol.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-amino-6-methyl-4-nitrophenol has been determined through crystallography. For example, the structure of 2-amino-5-nitrophenol has been analyzed, revealing that molecules are held together by hydrogen bonds to form a ribbon along the crystal axis, with dipole-dipole interactions also playing a role . This information provides insight into the potential molecular interactions and stability of 2-amino-6-methyl-4-nitrophenol.

Chemical Reactions Analysis

The reactivity of related compounds has been studied, such as the oxidation of various aromatic amines by 2-aminophenol 1,6-dioxygenase, an enzyme that catalyzes the cleavage of aromatic rings . Although 2-amino-6-methyl-4-nitrophenol is not explicitly mentioned, the enzyme's ability to oxidize similar compounds suggests that it may also act on 2-amino-6-methyl-4-nitrophenol, leading to ring cleavage and the formation of new products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-6-methyl-4-nitrophenol can be inferred from related compounds. For instance, the crystal structure of a complex containing 2-amino-4-nitrophenol shows that the molecules are nearly planar and form a three-dimensional network through hydrogen bonding and π-π interactions . These interactions are crucial for understanding the compound's solubility, stability, and reactivity.

Scientific Research Applications

1. Environmental Impact and Degradation

Nitrophenols, including compounds related to 2-Amino-6-methyl-4-nitrophenol, are significant in environmental studies due to their prevalence as industrial pollutants. Research by Uberoi and Bhattacharya (1997) explored the toxicity and degradability of nitrophenols, including 2-nitrophenol and 4-nitrophenol, in anaerobic systems. They found that these compounds could be transformed into aminophenols under anaerobic conditions, indicating potential pathways for environmental degradation (Uberoi & Bhattacharya, 1997).

2. Use in Hair Dye Formulations

Andersen (1997) discussed the safety assessment of 2-Amino-6-Chloro-4-Nitrophenol and its hydrochloride salt, which function as colorants in hair dyes. This study highlighted that 2-Amino-6-Chloro-4-Nitrophenol is poorly absorbed through the skin, suggesting its use in cosmetic applications (Andersen, 1997).

3. Biochemical Applications

In biochemical research, Hanstein et al. (1979) synthesized radioactive 2-azido-4-nitrophenol from 2-amino-4-nitrophenol for studying photochemical properties. This compound was used as a photoaffinity labeling reagent, indicating its application in biochemical labeling and tracking studies (Hanstein et al., 1979).

4. Synthesis of Quinolines and Related Compounds

Roberts et al. (1997) utilized 2-amino-4-nitrophenol in the synthesis of Pyrrolo[4,3,2-de]quinolines, which are precursors for various natural products. This illustrates its use in organic synthesis, particularly in creating complex heterocyclic structures (Roberts et al., 1997).

5. Electrochemical Sensing of Organic Pollutants

Shah et al. (2017) described the development of an electrochemical sensing platform based on gold-copper alloy nanoparticles for the detection of nitro aromatic toxins, including 2-amino-4-nitrophenol. This research suggests its potential application in environmental monitoring and detection of toxic substances (Shah et al., 2017).

Safety And Hazards

2-Amino-6-methyl-4-nitrophenol can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation and is suspected of causing genetic defects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

2-amino-6-methyl-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4-2-5(9(11)12)3-6(8)7(4)10/h2-3,10H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMBLPBTZZZSIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30211703
Record name Phenol, 2-amino-6-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methyl-4-nitrophenol

CAS RN

6265-03-8
Record name Phenol, 2-amino-6-methyl-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-amino-6-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KH Hwang - 한국농약과학회학술발표대회논문집, 2015 - s-space.snu.ac.kr
Methiozolin is a new turf herbicide controlling annual bluegrass in various cool-and warm-season turfgrasses. This study was conducted to investigate the fate of methiozolin in soil …
Number of citations: 2 s-space.snu.ac.kr

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